molecular formula C19H18N2O2S B5754076 N-(4-methoxybenzyl)-2-(8-quinolinylthio)acetamide

N-(4-methoxybenzyl)-2-(8-quinolinylthio)acetamide

Cat. No. B5754076
M. Wt: 338.4 g/mol
InChI Key: POTDUWJTPGAMLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxybenzyl)-2-(8-quinolinylthio)acetamide, also known as QN-2, is a synthetic compound that has gained attention in the field of medicinal chemistry for its potential as a therapeutic agent. QN-2 has been studied for its anti-cancer and anti-inflammatory properties, as well as its ability to inhibit the growth of certain bacteria and viruses. In

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-2-(8-quinolinylthio)acetamide is not fully understood, but it is believed to act through multiple pathways. In breast cancer cells, N-(4-methoxybenzyl)-2-(8-quinolinylthio)acetamide has been shown to induce cell cycle arrest and apoptosis, or programmed cell death. N-(4-methoxybenzyl)-2-(8-quinolinylthio)acetamide has also been found to inhibit the activity of certain enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Additionally, N-(4-methoxybenzyl)-2-(8-quinolinylthio)acetamide has been shown to interfere with the replication of certain viruses, such as influenza A virus.
Biochemical and Physiological Effects:
Studies have shown that N-(4-methoxybenzyl)-2-(8-quinolinylthio)acetamide has several biochemical and physiological effects. In breast cancer cells, N-(4-methoxybenzyl)-2-(8-quinolinylthio)acetamide has been shown to decrease cell viability and induce apoptosis. In inflammation models, N-(4-methoxybenzyl)-2-(8-quinolinylthio)acetamide has been shown to decrease the production of inflammatory cytokines and reduce inflammation. N-(4-methoxybenzyl)-2-(8-quinolinylthio)acetamide has also been found to inhibit the growth of certain bacteria and viruses.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-methoxybenzyl)-2-(8-quinolinylthio)acetamide is its potential as a therapeutic agent for cancer and inflammatory diseases. N-(4-methoxybenzyl)-2-(8-quinolinylthio)acetamide has also been found to have antimicrobial properties, making it a potential treatment for bacterial and viral infections. However, one limitation of N-(4-methoxybenzyl)-2-(8-quinolinylthio)acetamide is its limited solubility in water, which can make it difficult to administer in vivo. In addition, more research is needed to fully understand the mechanism of action and potential side effects of N-(4-methoxybenzyl)-2-(8-quinolinylthio)acetamide.

Future Directions

There are several future directions for N-(4-methoxybenzyl)-2-(8-quinolinylthio)acetamide research. One area of interest is the development of N-(4-methoxybenzyl)-2-(8-quinolinylthio)acetamide derivatives with improved solubility and bioavailability. Another area of research is the investigation of N-(4-methoxybenzyl)-2-(8-quinolinylthio)acetamide as a potential treatment for other types of cancer and inflammatory diseases. In addition, more research is needed to fully understand the mechanism of action and potential side effects of N-(4-methoxybenzyl)-2-(8-quinolinylthio)acetamide.

Synthesis Methods

N-(4-methoxybenzyl)-2-(8-quinolinylthio)acetamide can be synthesized through a multi-step process involving the reaction of 8-hydroxyquinoline with 4-methoxybenzaldehyde to form a Schiff base. The Schiff base is then reduced with sodium borohydride to produce the corresponding amine. This amine is then reacted with chloroacetyl chloride to form the final product, N-(4-methoxybenzyl)-2-(8-quinolinylthio)acetamide.

Scientific Research Applications

N-(4-methoxybenzyl)-2-(8-quinolinylthio)acetamide has been studied extensively for its potential as a therapeutic agent. In vitro studies have shown that N-(4-methoxybenzyl)-2-(8-quinolinylthio)acetamide has anti-cancer properties, specifically against breast cancer cells. N-(4-methoxybenzyl)-2-(8-quinolinylthio)acetamide has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. In addition, N-(4-methoxybenzyl)-2-(8-quinolinylthio)acetamide has been found to inhibit the growth of certain bacteria and viruses, including Staphylococcus aureus and influenza A virus.

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-quinolin-8-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-23-16-9-7-14(8-10-16)12-21-18(22)13-24-17-6-2-4-15-5-3-11-20-19(15)17/h2-11H,12-13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POTDUWJTPGAMLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CSC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666475
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(4-methoxybenzyl)-2-(quinolin-8-ylsulfanyl)acetamide

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